BenchChemオンラインストアへようこそ!

Everolimus-d4

Therapeutic Drug Monitoring LC-MS/MS Bioanalytical Method Validation

Everolimus-d4 is a stable isotope-labeled internal standard for LC-MS/MS quantification of everolimus. Its +4 Da mass shift ensures co-elution and matrix effect compensation, critical for TDM and PK studies. Choose high purity for regulatory bioanalysis.

Molecular Formula C53H83NO14
Molecular Weight 962.2 g/mol
Cat. No. B8101703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEverolimus-d4
Molecular FormulaC53H83NO14
Molecular Weight962.2 g/mol
Structural Identifiers
SMILESCC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC
InChIInChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/b13-11-,16-12-,33-17-,37-27-/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1/i24D2,25D2
InChIKeyHKVAMNSJSFKALM-QDIGKZACSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Everolimus-d4 Procurement Guide for Analytical Reference Material and Isotopically Labeled Internal Standard Applications


Everolimus-d4 (CAS 1338452-54-2) is a stable isotope-labeled analog of the mTOR inhibitor everolimus, in which four hydrogen atoms on the 2-hydroxyethoxy moiety are replaced with deuterium atoms, yielding a molecular formula of C₅₃H₇₉D₄NO₁₄ and a molecular weight of 962.25 g/mol . This compound is chemically identical to unlabeled everolimus but exhibits a +4 Da mass shift, enabling its use as an internal standard (IS) in quantitative LC-MS/MS workflows for therapeutic drug monitoring (TDM) and pharmacokinetic studies [1]. Everolimus-d4 is intended exclusively for analytical and research applications, not for therapeutic use .

Why Everolimus-d4 Cannot Be Substituted with Analog Internal Standards for Reliable Everolimus Quantification


In LC-MS/MS methods for everolimus quantification, analog internal standards such as 32-desmethoxyrapamycin or ascomycin are structurally distinct compounds that do not perfectly co-elute with everolimus and may exhibit differential ionization behavior, matrix effects, or recovery characteristics [1]. These disparities introduce higher variability and lower reproducibility, particularly in complex biological matrices such as whole blood [2]. In contrast, stable isotope-labeled everolimus-d4 is chemically identical to the analyte and experiences nearly identical extraction recovery, chromatographic retention, and ionization efficiency, thereby compensating for matrix effects and instrumental fluctuations with maximal fidelity . This isotopologue advantage is critical for meeting the stringent accuracy and precision requirements of therapeutic drug monitoring and regulatory bioanalysis [1].

Everolimus-d4 Quantitative Differentiation Evidence in LC-MS/MS Therapeutic Drug Monitoring Method Performance


Superior Method Agreement Slope with Independent Reference LC-MS/MS Method Using Everolimus-d4 Versus 32-Desmethoxyrapamycin

In a head-to-head comparison of two internal standards (IS) for everolimus quantification by LC-MS/MS, the use of everolimus-d4 produced a slope of 0.95 when regressed against an independent reference LC-MS/MS method, whereas 32-desmethoxyrapamycin yielded a slope of 0.83 [1]. A slope closer to 1.0 indicates superior agreement and reduced proportional bias. Both IS produced acceptable correlation coefficients (r > 0.98) across the tested concentration range [1].

Therapeutic Drug Monitoring LC-MS/MS Bioanalytical Method Validation

Reduced Variability and Interference Mitigation with Everolimus-d4 Compared to Analog Internal Standards in Whole Blood Analysis

Clinical laboratories report that methods employing 32-desmethoxyrapamycin or ascomycin as internal standards exhibit higher levels of variability and lower reproducibility, along with greater susceptibility to interferences in complex biological matrices such as whole blood [1]. Everolimus-d4, as a stable isotope-labeled analog, co-elutes with the native analyte and experiences near-identical matrix effects and extraction recovery, thereby effectively compensating for these sources of analytical imprecision [2]. The use of a stable-labeled analog is consistently identified as the optimal approach to minimize variability and mitigate potential interference in LC-MS/MS analysis of everolimus [1].

Immunosuppressant Monitoring Matrix Effects Analytical Variability

Everolimus-d4 Enables Isotope Dilution Mass Spectrometry for Traceable Reference Method Calibration

An isotope dilution LC-MS/MS based candidate reference method has been established for the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus, and everolimus in human whole blood [1]. This method employs stable isotope-labeled internal standards to achieve high accuracy and metrological traceability. For everolimus, the analytical measurement range using this approach spans from 0.25 ng/mL to 50 ng/mL [1]. Everolimus-d4 serves as the isotopologue enabling this precise, traceable quantification approach [1].

Reference Measurement Procedure Metrological Traceability Isotope Dilution

Everolimus-d4 Facilitates Multiplexed Immunosuppressant Panels with Uniform Internal Standardization

Several published ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have validated the use of everolimus-d4 as the internal standard for simultaneous quantification of multiple immunosuppressants, including everolimus, sirolimus, tacrolimus, and cyclosporine [1][2]. In one routine method, everolimus was detected using the transition m/z 975.5 → 908.5, while everolimus-d4 was monitored at m/z 979.6 → 912.6 in positive ionization mode, enabling unambiguous discrimination and accurate quantitation within a single analytical run [3]. The use of a matched stable isotope-labeled IS for each analyte ensures optimal compensation for analyte-specific matrix effects across the entire panel [1].

Multiplexed TDM Immunosuppressant Panel UHPLC-MS/MS

Everolimus-d4 Optimal Application Scenarios for Research and Clinical Laboratory Procurement


Therapeutic Drug Monitoring of Everolimus in Solid Organ Transplant Recipients

Clinical laboratories performing routine TDM of everolimus in whole blood samples from kidney, liver, or heart transplant recipients benefit from everolimus-d4 as an internal standard. The isotopologue effectively compensates for matrix effects inherent to whole blood, reducing analytical variability and improving method agreement with reference procedures [1]. This application scenario is directly supported by head-to-head comparative data demonstrating a slope of 0.95 versus an independent reference method, outperforming the analog IS (slope = 0.83) [1].

High-Accuracy Pharmacokinetic and Bioequivalence Studies

In regulated bioanalytical studies where precision and accuracy are paramount—including pharmacokinetic profiling, bioequivalence trials, and drug-drug interaction assessments—everolimus-d4 provides the gold-standard internal standardization approach. The stable isotope-labeled analog co-elutes with everolimus and experiences near-identical extraction recovery and ionization, fulfilling regulatory expectations for LC-MS/MS method validation in accordance with FDA and EMA bioanalytical guidance [2].

Establishment of Reference Measurement Procedures and Method Harmonization

For reference laboratories developing higher-order measurement procedures or seeking accreditation under ISO 15189, everolimus-d4 is a critical component for isotope dilution mass spectrometry (IDMS). IDMS with everolimus-d4 enables metrological traceability to SI units, providing the accuracy foundation required for assigning target values to proficiency testing materials and calibrator lots [3]. This approach has been validated for everolimus across an analytical range of 0.25–50 ng/mL in whole blood [3].

Multiplexed Immunosuppressant Panel Analysis in High-Throughput Clinical Laboratories

Laboratories consolidating multiple immunosuppressant assays into a single UPLC-MS/MS or UHPLC-MS/MS run benefit from using analyte-specific deuterated internal standards. Everolimus-d4 (m/z 979.6 → 912.6) enables simultaneous, interference-free quantification of everolimus alongside sirolimus, tacrolimus, and cyclosporine [4][5]. This workflow reduces instrument time, sample volume requirements, and reagent costs while maintaining high analytical performance across the entire panel [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Everolimus-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.